4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C6H6ClFN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro and fluoroethyl groups: Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while the fluoroethyl group can be introduced via nucleophilic substitution using 2-fluoroethyl bromide.
Formylation: The aldehyde group can be introduced using formylation reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Pharmaceutical Development: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemical Studies: It may serve as a precursor for the development of new pesticides or herbicides.
Material Science: Its unique structure allows it to be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its application. In pharmaceutical research, it may act by interacting with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole-5-carbaldehyde: Lacks the fluoroethyl group, which may affect its reactivity and applications.
1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde:
4-Chloro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.
Uniqueness
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both chloro and fluoroethyl groups, which can significantly influence its chemical reactivity and potential applications. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-(2-fluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXBNFSPXQLPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C=O)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.